2-Cyclopropylcyclohexan-1-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

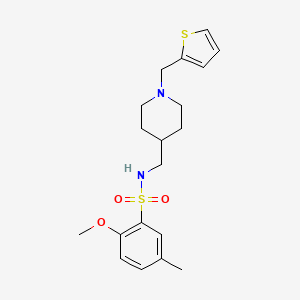

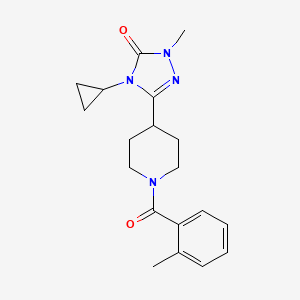

2-Cyclopropylcyclohexan-1-amine;hydrochloride, also known as JNJ-40411813, is a novel compound with potential use in scientific research. This compound is a selective dopamine D1 receptor antagonist, which makes it a promising tool for investigating the role of dopamine in various physiological and pathological processes.

Scientific Research Applications

Hydroamination Reactions

Hydroamination reactions are a key area where cyclopropylcyclohexan-1-amine and its derivatives find application. The intramolecular hydroamination of cyclohexa-2,5-dienes, for instance, demonstrates high selectivity towards the formation of bicyclic allylic amines. This process highlights the potential of using cyclopropylcyclohexan-1-amine derivatives in synthesizing complex amine structures through a diastereoselective protonation-hydroamination cascade. The reaction's mechanism suggests an initial diastereoselective protonation followed by lithium amide addition and concludes with a highly regioselective protonation of the allylic anion (Lebeuf, Robert, Schenk, & Landais, 2006).

Ring-Opening Cyclization

Another significant application is in ring-opening cyclization reactions, where cyclohexane-1,3-dione-2-spirocyclopropanes react with primary amines. This reaction provides a straightforward method to access 2-substituted tetrahydroindol-4-ones, showcasing the utility of cyclopropylcyclohexan-1-amine derivatives in synthesizing indole derivatives. The process proceeds without any additives at room temperature, demonstrating the compound's potential in facilitating environmentally friendly synthetic routes (Nambu, Fukumoto, Hirota, & Yakura, 2014).

Synthesis of Complex Amines

The compound also finds application in the synthesis of complex amines, such as through dimethylzinc-mediated additions of alkenylzirconocenes to aldimines. This methodology allows for the construction of allylic amine and C-cyclopropylalkylamine structures, indicating the role of cyclopropylcyclohexan-1-amine derivatives in developing synthetically useful amine building blocks. The reaction showcases high yield and excellent diastereoselectivities, further underscoring the compound's utility in synthetic organic chemistry (Wipf, Kendall, & Stephenson, 2003).

Enantioselective Syntheses

Moreover, cyclopropylcyclohexan-1-amine derivatives are instrumental in enantioselective syntheses, such as in the CuH-catalyzed hydroamination of strained trisubstituted alkenes. This method facilitates the synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes, key substructures in biologically active compounds. The reaction's diastereo- and enantioselectivity underscore the compound's significance in the precise construction of complex molecular architectures (Feng, Hao, Liu, & Buchwald, 2019).

Properties

IUPAC Name |

2-cyclopropylcyclohexan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N.ClH/c10-9-4-2-1-3-8(9)7-5-6-7;/h7-9H,1-6,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEHLUUZPUGDATJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C2CC2)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(Aminomethyl)phenyl]propanoic acid hydrochloride](/img/structure/B2517759.png)

![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2517764.png)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2517766.png)

![3-(2-fluorophenyl)-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2517767.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2517770.png)

![4-cyano-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2517771.png)

![5-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2517779.png)